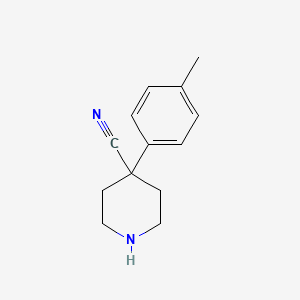
4-(p-Tolyl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Tolyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a p-tolyl group (a benzene ring substituted with a methyl group) attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)piperidine-4-carbonitrile typically involves the reaction of p-tolylmagnesium bromide with 4-piperidone, followed by the addition of cyanogen bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cyanogen bromide. The general reaction scheme is as follows:
Formation of p-tolylmagnesium bromide:
p-Tolyl bromide is reacted with magnesium in anhydrous ether to form p-tolylmagnesium bromide.Reaction with 4-piperidone: The p-tolylmagnesium bromide is then reacted with 4-piperidone to form the corresponding alcohol.
Addition of cyanogen bromide: Finally, cyanogen bromide is added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(p-Tolyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of p-tolylpiperidine-4-carboxylic acid.
Reduction: Formation of 4-(p-Tolyl)piperidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(p-Tolyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(p-Tolyl)piperidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity.
類似化合物との比較
Similar Compounds
Piperidine-4-carbonitrile: Lacks the p-tolyl group, making it less hydrophobic.
4-(p-Methoxyphenyl)piperidine-4-carbonitrile: Contains a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
4-(p-Chlorophenyl)piperidine-4-carbonitrile: Contains a chlorine atom, which can influence its chemical properties and interactions.
Uniqueness
4-(p-Tolyl)piperidine-4-carbonitrile is unique due to the presence of the p-tolyl group, which imparts specific hydrophobic characteristics and influences its reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
4-(4-methylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 |
InChIキー |
YJPRTJBXMSFKAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


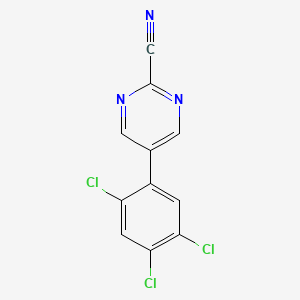
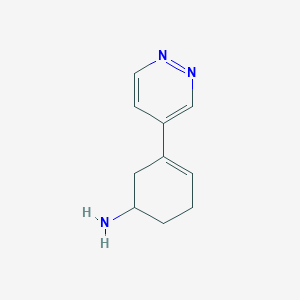
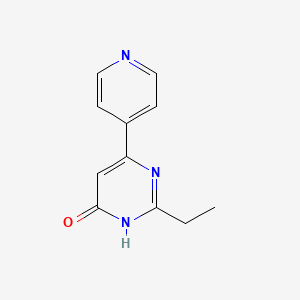

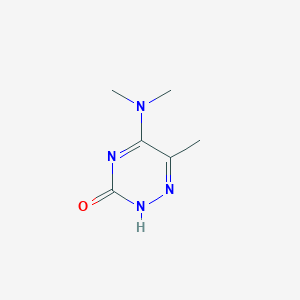
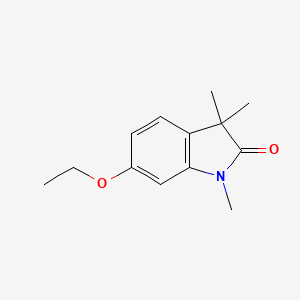

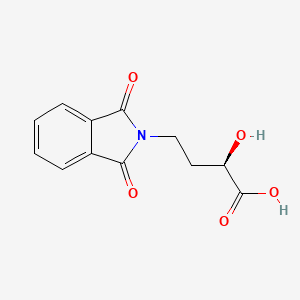

![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
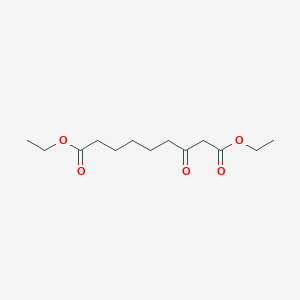
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
